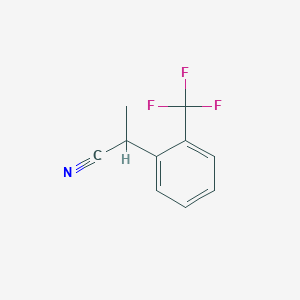

2-(2-(Trifluoromethyl)phenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(Trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like cesium fluoride . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Trifluoromethyl)phenyl)propanenitrile may involve continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent quality and yield . The use of flow chemistry techniques allows for the rapid generation of the compound while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, hydroxyl groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

2-methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the propanenitrile moiety.

2-(3-(trifluoromethyl)phenyl)propanenitrile: This is an isomer with the trifluoromethyl group attached to the meta position of the phenyl ring.

Uniqueness

2-(2-(Trifluoromethyl)phenyl)propanenitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical syntheses and applications .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a propanenitrile moiety. This unique structural arrangement imparts significant chemical and biological properties, making it an important subject of study in medicinal chemistry and material science.

The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions with biological systems. This modification can lead to improved pharmacological profiles, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The enhanced stability provided by the trifluoromethyl group allows for increased binding affinity, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study reported that compounds with structural similarities to this compound exhibited significant antimicrobial properties. For instance, derivatives showed high activity against Bacillus cereus and moderate antifungal action against Candida albicans with Minimum Inhibitory Concentration (MIC) values around 7.8 μg/mL .

-

Cytotoxicity :

- In vitro studies indicated that related compounds demonstrated potent inhibitory effects on cancer cell lines. For example, derivatives exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing a selective toxicity profile compared to non-cancerous cells .

- Pharmacokinetics :

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile | Structure | Methyl substitution alters sterics | Moderate cytotoxicity |

| 2-(3-(trifluoromethyl)phenyl)propanenitrile | Structure | Meta substitution changes electronic properties | Antimicrobial activity |

| 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile | Structure | Bromine presence affects reactivity | High potency against certain bacteria |

| 2-chloro-3-(3-(trifluoromethyl)phenyl)propanenitrile | Structure | Chlorine instead of bromine | Variable reactivity |

Properties

Molecular Formula |

C10H8F3N |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]propanenitrile |

InChI |

InChI=1S/C10H8F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,1H3 |

InChI Key |

FLCJXSZFOPPYFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.